![molecular formula C20H17N5O2S B2766461 N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1358222-91-9](/img/structure/B2766461.png)
N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a quinoxaline moiety, a triazole ring, and an acetylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process often begins with the preparation of the quinoxaline and triazole intermediates, followed by their coupling with an acetylphenyl derivative. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and quinoxaline moieties. The compound has shown promising results against various bacterial strains. For instance, derivatives with similar structural features have been evaluated for their antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some exhibiting significant minimum inhibitory concentrations (MIC) .
Case Study: Antimicrobial Screening
- Compound Tested: N-(4-Acetylphenyl)-2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
- Microorganisms: Mycobacterium smegmatis, Pseudomonas aeruginosa
- Results: Significant antibacterial activity observed; specific MIC values pending further research.
Anticancer Properties
The anticancer potential of similar compounds has been documented extensively. Compounds with quinoxaline structures have been reported to exhibit antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Anticancer Activity
- Compound Tested: Analogous quinoxaline derivatives
- Cancer Cell Lines: MCF-7 (breast cancer), HeLa (cervical cancer)
- Results: Notable inhibition of cell growth and induction of apoptosis; further studies required to establish the specific role of the sulfanyl group in enhancing activity.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways relevant to diseases such as diabetes and Alzheimer's disease. For example, compounds featuring similar triazole and acetamide functionalities have been identified as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease .
Case Study: Enzyme Inhibition
- Enzyme Targeted: Acetylcholinesterase
- Mechanism: Inhibition of enzyme activity leading to increased acetylcholine levels
- Results: Preliminary data indicates potential for therapeutic applications in neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline moieties, such as 2,3-diphenylquinoxaline, share some chemical properties but differ in their biological activities.
Triazole Compounds: Other triazole-containing compounds, like 1,2,4-triazole, have distinct chemical behaviors and applications.
Acetylphenyl Derivatives: Compounds like 4-acetylphenol have similar structural features but different reactivity and uses.
Uniqueness
N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is unique due to its combination of a quinoxaline moiety, a triazole ring, and an acetylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.
Biologische Aktivität
N-(4-Acetyphenyl)-2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a quinoxaline moiety, both known for their biological activity. The presence of the acetyl group and the sulfanyl linkage enhances its solubility and potential interaction with biological targets.
Antidepressant Potential
Research indicates that derivatives of 1,2,4-triazolo[4,3-a]quinoxaline exhibit antidepressant-like effects. In the Porsolt's behavioral despair model, these compounds have shown significant reductions in immobility in rodents, suggesting potential as rapid-acting antidepressants. The optimal activity is often linked to specific substituents on the triazole and quinoxaline rings, which modulate their interaction with neurotransmitter systems .
Adenosine Receptor Affinity
Compounds in this class have been demonstrated to bind selectively to adenosine A1 and A2 receptors. For instance, certain derivatives have shown IC50 values in the nanomolar range for these receptors, indicating strong binding affinity. This property may contribute to their antidepressant effects through modulation of cAMP pathways and neurotransmitter release .
Anticancer Activity
Quinoxaline derivatives are recognized for their anticancer properties. They inhibit key enzymes involved in tumor growth and induce apoptosis in cancer cells. The mechanism involves targeting tyrosine kinases and c-MET kinase pathways, which are crucial for cancer cell proliferation and survival . Studies have shown that compounds similar to N-(4-acetyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can significantly reduce tumor size in various cancer models.
Study 1: Antidepressant Efficacy
In a controlled study involving rats treated with various triazoloquinoxaline derivatives, researchers observed significant reductions in depressive-like behavior compared to control groups. The most effective compounds had specific substitutions at the 1 and 4 positions of the triazole ring .
Study 2: Anticancer Activity
A study on the anticancer effects of quinoxaline derivatives revealed that certain compounds led to a 70% reduction in tumor volume in xenograft models. These compounds were found to induce apoptosis through caspase activation pathways .
Summary of Findings
The biological activity of N-(4-acetyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can be summarized as follows:
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-12(26)14-7-9-15(10-8-14)21-18(27)11-28-20-19-24-23-13(2)25(19)17-6-4-3-5-16(17)22-20/h3-10H,11H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDJHSPYNUAZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.